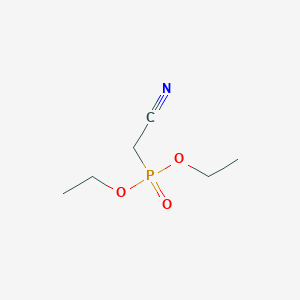![molecular formula C11H8N2O2S B131038 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid CAS No. 149210-17-3](/img/structure/B131038.png)
6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid (MI-BTA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. MI-BTA is a heterocyclic compound that contains a benzothiazole ring fused with an imidazole ring and a carboxylic acid group.
Applications De Recherche Scientifique
6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have anticancer, antibacterial, and antifungal properties. 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of various bacteria and fungi, including Escherichia coli and Candida albicans.
Mécanisme D'action
The mechanism of action of 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of various enzymes, including DNA topoisomerase I and II, and protein kinase C. 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to have various biochemical and physiological effects, including the induction of oxidative stress and the inhibition of cell proliferation. 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and cell death. 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase.
Avantages Et Limitations Des Expériences En Laboratoire
6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has several advantages for lab experiments, including its stability and solubility in various solvents. 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid can also be easily synthesized in the lab, making it a cost-effective compound for research. However, 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has some limitations, including its low yield of synthesis and its potential toxicity at high concentrations.
Orientations Futures
6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has great potential for future research in various fields, including medicinal chemistry, drug discovery, and cancer research. Some possible future directions include:
1. Developing 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid derivatives with improved anticancer and antibacterial properties.
2. Investigating the mechanism of action of 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid in more detail.
3. Studying the potential of 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid as a drug candidate for various diseases.
4. Exploring the use of 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid in combination with other drugs for enhanced therapeutic effects.
5. Investigating the potential of 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid as a diagnostic tool for cancer.
6. Studying the potential of 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid as a pesticide for crop protection.
Conclusion
6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to have anticancer, antibacterial, and antifungal properties, and its mechanism of action is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has several advantages for lab experiments, including its stability and solubility in various solvents, but it also has some limitations, including its low yield of synthesis and potential toxicity at high concentrations. Future research on 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid may lead to the development of new drugs and diagnostic tools for various diseases.
Méthodes De Synthèse
6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid can be synthesized by various methods, including the reaction of 2-aminothiophenol with 2-bromoacetophenone, followed by the reaction with methyl iodide and sodium hydride. Another method involves the reaction of 2-aminobenzothiazole with acetic anhydride, followed by the reaction with methyl iodide and sodium hydride. The yield of 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid synthesis is typically around 20-30%, and the purity can be increased by recrystallization.
Propriétés
Numéro CAS |
149210-17-3 |
|---|---|
Nom du produit |
6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid |
Formule moléculaire |
C11H8N2O2S |
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
6-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2S/c1-6-2-3-8-9(4-6)16-11-12-7(10(14)15)5-13(8)11/h2-5H,1H3,(H,14,15) |
Clé InChI |
BNFSUEGQSMUNDD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N3C=C(N=C3S2)C(=O)O |
SMILES canonique |
CC1=CC2=C(C=C1)N3C=C(N=C3S2)C(=O)O |
Synonymes |
10-methyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-4-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)
![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)

![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)

![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)





